N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains trifluoromethyl (-CF3) and chloro (-Cl) functional groups, which can significantly alter its chemical and physical properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed reactions . For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, has been reported to involve palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position. An ethyl chain is attached to the 2-position of the pyridine ring via an oxygen atom, and this ethyl chain is further substituted with a 2-methylbenzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the electron-withdrawing nature of the trifluoromethyl and chloro groups, which can activate the pyridine ring towards electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative atoms like fluorine and chlorine would increase its polarity, potentially affecting its solubility in different solvents. The trifluoromethyl group could also increase the compound’s lipophilicity, which might influence its absorption and distribution in biological systems .Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O3S/c1-10-4-2-3-5-13(10)25(22,23)21-6-7-24-14-12(16)8-11(9-20-14)15(17,18)19/h2-5,8-9,21H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDUCHOMQPUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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